molecular formula C23H21N5O3S B3313744 2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide CAS No. 946383-74-0

2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide

Cat. No.: B3313744
CAS No.: 946383-74-0
M. Wt: 447.5 g/mol
InChI Key: OKJXGGHKLIECJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazolo[4,5-d]pyridazin core fused with a morpholino ring at position 2, a phenyl group at position 7, and an N-phenylacetamide side chain.

Properties

IUPAC Name

2-(2-morpholin-4-yl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c29-18(24-17-9-5-2-6-10-17)15-28-22(30)20-21(19(26-28)16-7-3-1-4-8-16)32-23(25-20)27-11-13-31-14-12-27/h1-10H,11-15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJXGGHKLIECJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide typically involves multiple steps. Key starting materials might include thiazole, pyridazine, and phenylacetamide derivatives.

  • Formation of the Thiazole Core: A suitable thioamide and α-haloketone can be used to construct the thiazole ring via a cyclization reaction.

  • Construction of the Pyridazine Ring:

  • Introduction of Morpholine and Phenyl Groups: The phenyl and morpholine groups are introduced via respective alkylation reactions.

  • Final Assembly: The final compound is obtained by condensing the intermediate products, ensuring the correct functional groups are in place.

Industrial Production Methods

For industrial production, the scale-up process would require optimizing reaction conditions, such as temperature, solvent selection, and catalysts, to maximize yield and purity. Ensuring safe and cost-effective manufacturing practices would be crucial, involving continuous monitoring and quality control measures.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, where the morpholino group could be a reactive site.

  • Reduction: Reduction reactions might target the oxo group in the compound.

  • Substitution: Various substitution reactions could occur at different positions of the thiazole and pyridazine rings.

Common Reagents and Conditions

  • Oxidation: Use of oxidizing agents like m-chloroperbenzoic acid.

  • Reduction: Reducing agents like sodium borohydride.

  • Substitution: Electrophilic reagents such as halides or sulfonates.

Major Products Formed

Depending on the reaction, products could include modified thiazolopyridazine structures with altered functional groups, which might impact their pharmacological properties.

Scientific Research Applications

Antitumor Activity

Numerous studies have highlighted the antitumor potential of thiazolo[4,5-d]pyridazin derivatives. For instance, compounds structurally related to 2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide have been screened for their activity against various human cancer cell lines. In one study, derivatives exhibited significant cytotoxic effects against a panel of 60 human tumor cell lines, indicating their potential as anticancer agents .

Metabolic Disorders

In addition to their anticancer properties, thiazolo derivatives have been investigated for their role as GPR119 agonists. GPR119 is a receptor implicated in glucose metabolism and insulin secretion, making it a target for diabetes treatment. Compounds that activate this receptor can enhance insulin sensitivity and promote glucose-dependent insulin secretion .

Table 1: Summary of Key Studies on Thiazolo Derivatives

Study ReferenceCompound TestedBiological ActivityKey Findings
Thiazolo Derivative AAntitumorSignificant cytotoxicity against 60 human tumor cell lines
Thiazolo Derivative BApoptosis InductionInhibition of caspase activity leading to increased apoptosis
Thiazolo Derivative CGPR119 AgonistEnhanced insulin secretion in diabetic models

Mechanism of Action

The compound likely exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. The thiazolopyridazine structure may inhibit certain pathways involved in disease processes by binding to active sites or modulating signaling pathways.

Comparison with Similar Compounds

Structural Analogues from Heterocyclic Families

The compound belongs to the thiazolo[4,5-d]pyridazin family, which differs from related scaffolds in heteroatom composition and substitution patterns. Below is a comparative analysis:

Table 1: Core Structure and Key Substituents
Compound Class Core Structure Key Substituents Reference
Thiazolo[4,5-d]pyridazin Thiazole + pyridazin 2-Morpholino, 7-phenyl, N-phenylacetamide N/A
Pyrimido[4,5-d][1,3]oxazin Pyrimidine + oxazin 4-Propyl/isopropyl, 7-(methoxy-phenyl-piperazinyl), acrylamide side chain
Selenazolo[4,5-d]pyrimidine Selenazole + pyrimidine 7-Imino, 5-thione, N-phenylmethanethioamide
Oxazolo[4,5-d]pyrimidine Oxazole + pyrimidine 4-Methylphenyl, 7-substituted groups (e.g., methyl, phenyl)
Key Observations:
  • Heteroatom Influence : The thiazolo core (S, N) may confer distinct electronic properties compared to selenazolo (Se, N) or oxazolo (O, N) derivatives, affecting redox activity and binding affinity .
  • Substituent Effects: The morpholino group in the target compound likely improves solubility compared to bulkier substituents like isopropyl or tert-butyl in pyrimido[4,5-d][1,3]oxazins .
Key Observations:
  • Purity and Retention : Pyrimido[4,5-d][1,3]oxazins exhibit high HPLC purity (>95%), suggesting robust synthetic protocols, while selenazolo derivatives achieve moderate-to-high yields (69–87%) under reflux conditions .
  • Synthetic Challenges : The target compound’s thiazolo[4,5-d]pyridazin core may require specialized annulation techniques, contrasting with the selenazolo derivatives’ reliance on phenyl isothiocyanates .

Biological Activity

The compound 2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide is part of a class of heterocyclic compounds that have garnered interest for their potential biological activities, particularly in the context of cancer treatment and other proliferative disorders. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Structure and Properties

The compound features a complex structure that includes a thiazolo[4,5-d]pyridazine moiety, which is known for its diverse pharmacological properties. The presence of the morpholino group enhances its solubility and biological availability, making it a candidate for further investigation in medicinal chemistry.

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of thiazolo[4,5-d]pyrimidine have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.

  • Cell Cycle Arrest : Many thiazolo derivatives have been observed to induce cell cycle arrest, particularly in the G2/M phase, leading to apoptosis in cancer cells. This mechanism is crucial for preventing the proliferation of malignant cells.
  • Induction of Apoptosis : Studies have demonstrated that these compounds can trigger apoptotic pathways through the activation of caspases and the generation of reactive oxygen species (ROS), which contribute to mitochondrial dysfunction and cell death .
  • Inhibition of Key Enzymes : Certain thiazolo derivatives act as inhibitors of kinases involved in cancer progression, such as IKB kinase and others related to signaling pathways that promote cell survival and proliferation .

Efficacy in Research Studies

Several studies have evaluated the efficacy of similar compounds against various cancer types:

  • MTT Assays : Compounds related to this compound exhibited IC50 values indicating potent cytotoxicity against human cancer cell lines such as HeLa, A549, and HepG2 .
  • In Vivo Studies : In animal models, these compounds demonstrated significant antitumor effects when administered at therapeutic doses, supporting their potential for clinical application .

Comparative Analysis

CompoundIC50 (µM)Mechanism
This compoundTBDInduces apoptosis via ROS production
Thiazolo[4,5-d]pyrimidine derivative2.63Cell cycle arrest and apoptosis induction
7-hydroxy-4-phenylchromen derivative2.63G2/M phase arrest and apoptosis induction

Case Study 1: Antitumor Efficacy

In a study focused on thiazolo derivatives, researchers synthesized several analogs and tested their effects on human leukemia cells. The results showed that specific substitutions on the thiazolo ring significantly enhanced cytotoxicity compared to standard chemotherapy agents like 5-fluorouracil .

Case Study 2: Mechanistic Insights

Another investigation highlighted the role of ROS in mediating the anticancer effects of thiazolo derivatives. The study utilized flow cytometry to analyze cell cycle dynamics and confirmed that treatment with these compounds led to increased ROS levels, which correlated with enhanced apoptosis .

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer: Employ statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables. Post-synthesis, use high-performance liquid chromatography (HPLC) with UV/Vis detection to quantify impurities and guide iterative refinement . Computational reaction path searches (e.g., quantum chemical calculations) can predict energetically favorable pathways, narrowing experimental conditions .

Q. How can researchers structurally characterize this compound to confirm its molecular identity?

Methodological Answer: Combine multidimensional NMR spectroscopy (¹H, ¹³C, HSQC, HMBC) to resolve the thiazolo-pyridazinyl and morpholino moieties. X-ray crystallography is critical for absolute configuration determination, especially given the compound’s stereochemical complexity. Mass spectrometry (HRMS-ESI/Q-TOF) validates molecular weight and fragmentation patterns. Compare experimental IR spectra with computational (DFT) predictions to confirm functional groups like the 4-oxo moiety .

Q. What in vitro screening methodologies are appropriate for initial biological evaluation of this compound?

Methodological Answer: Prioritize target-specific assays based on structural analogs. For example:

  • Kinase inhibition: Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., PI3K/AKT/mTOR pathway targets).
  • Anticancer activity: Conduct MTT assays across cell lines (e.g., NCI-60 panel) with IC₅₀ determination.
  • Membrane permeability: Apply Caco-2 cell monolayers or PAMPA assays to predict oral bioavailability .

Q. What are key considerations for designing solubility and stability studies in physiologically relevant solvents?

Methodological Answer: Use biorelevant media (e.g., FaSSIF/FeSSIF for intestinal solubility) and vary pH (1.2–7.4) to simulate gastrointestinal conditions. Monitor degradation via accelerated stability studies (40°C/75% RH) with HPLC-MS to identify hydrolytic or oxidative byproducts. For kinetic analysis, apply Arrhenius equations to extrapolate shelf-life .

Advanced Research Questions

Q. How can computational modeling predict reaction mechanisms and intermediates during synthesis?

Methodological Answer: Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to map potential energy surfaces for key steps (e.g., cyclization of the thiazolo-pyridazine core). Use intrinsic reaction coordinate (IRC) analysis to validate transition states. Molecular dynamics (MD) simulations in explicit solvent models (e.g., water/DMSO) can reveal solvent effects on reaction kinetics .

Q. What advanced techniques resolve contradictory biological activity data across assay systems?

Methodological Answer: Conduct orthogonal validation using:

  • Isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of fluorescence artifacts.
  • Cryo-EM or X-ray co-crystallography to visualize target-ligand interactions at atomic resolution.
  • Transcriptomic profiling (RNA-seq) to identify off-target effects that may explain variability in cellular assays .

Q. How can molecular docking and dynamics studies elucidate binding interactions with protein targets?

Methodological Answer: Perform ensemble docking against multiple crystal structures of the target (e.g., kinase domains) to account for conformational flexibility. Use Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations to estimate binding free energies. Long-timescale MD simulations (≥100 ns) can identify stable binding poses and critical residues (e.g., hinge-region hydrogen bonds in kinases) .

Q. What advanced spectroscopic methods characterize degradation products under stress conditions?

Methodological Answer: Employ LC-HRMS/MS with collision-induced dissociation (CID) to fragment unknown impurities and propose structures via spectral libraries (e.g., mzCloud). Solid-state NMR (ssNMR) can analyze polymorphic transformations during storage. For photodegradation studies, use laser-flash photolysis to track transient intermediates .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer: Systematically evaluate force field accuracy (e.g., compare AMBER vs. CHARMM parameters) and solvation models (implicit vs. explicit). Validate docking poses with experimental mutagenesis (e.g., alanine scanning of predicted binding residues). If disparities persist, re-examine assay conditions (e.g., redox-active media may alter compound stability) .

Q. What strategies address variability in IC₅₀ values across cell-based vs. enzymatic assays?

Methodological Answer: Probe cell membrane permeability using flow cytometry with fluorescent analogs (e.g., BODIPY-labeled derivatives). Quantify intracellular concentrations via LC-MS/MS to distinguish poor uptake from true target resistance. Parallelize enzymatic assays with recombinant proteins to isolate off-target effects .

Methodological Resources

  • Experimental Design: CRDC subclass RDF2050112 (reaction fundamentals) .
  • Advanced Training: CHEM 4206 (advanced research techniques) and CHEM/IBiS 416 (chemical biology methods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.